

# An In-depth Technical Guide to 6-(tert-butoxy)-6-oxohexanoic Acid

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## Compound of Interest

Compound Name: 6-(tert-Butoxy)-6-oxohexanoic acid

Cat. No.: B2567723

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**Abstract:** This technical guide provides a comprehensive overview of **6-(tert-butoxy)-6-oxohexanoic acid**, a bifunctional molecule of significant interest in modern drug development and materials science. Also known as adipic acid mono-tert-butyl ester, its unique structure, featuring a terminal carboxylic acid and a sterically hindered tert-butyl ester, makes it an invaluable building block. This document details its chemical and physical properties, provides an established synthesis protocol with mechanistic insights, outlines methods for its analytical characterization, and explores its applications, particularly as a linker in advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).

## Introduction and Strategic Importance

**6-(tert-butoxy)-6-oxohexanoic acid** is a derivative of adipic acid, a C6 linear dicarboxylic acid. The strategic value of this molecule lies in its orthogonal protecting groups; the free carboxylic acid allows for standard amide or ester bond formation, while the tert-butyl ester remains stable under these conditions. The tert-butyl group can be selectively removed later under acidic conditions, unmasking a second carboxylic acid for further conjugation. This differential reactivity is crucial in the multi-step synthesis of complex molecules, such as Antibody-Drug Conjugates (ADCs) and PROTACs, where it often serves as a flexible, non-cleavable linker.<sup>[1]</sup>  
<sup>[2]</sup>

## Chemical Identity and Physicochemical Properties

Proper identification and understanding of a compound's physical properties are foundational to its successful application in a laboratory setting.

Table 1: Core Properties of **6-(tert-butoxy)-6-oxohexanoic acid**

Property	Value	Source(s)
IUPAC Name	6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid	
Synonyms	Adipic acid mono-tert-butyl ester, Mono-tert-butyl adipate	[3]
CAS Number	52221-07-5	[4]
Molecular Formula	C <sub>10</sub> H <sub>18</sub> O <sub>4</sub>	[5]
Molecular Weight	202.25 g/mol	[6][4][7]
Physical Form	Liquid or Solid/Semi-solid	[4]
InChIKey	SNOPFBNMUDQLMF-UHFFFAOYSA-N	[6][4]

## Synthesis and Mechanistic Considerations

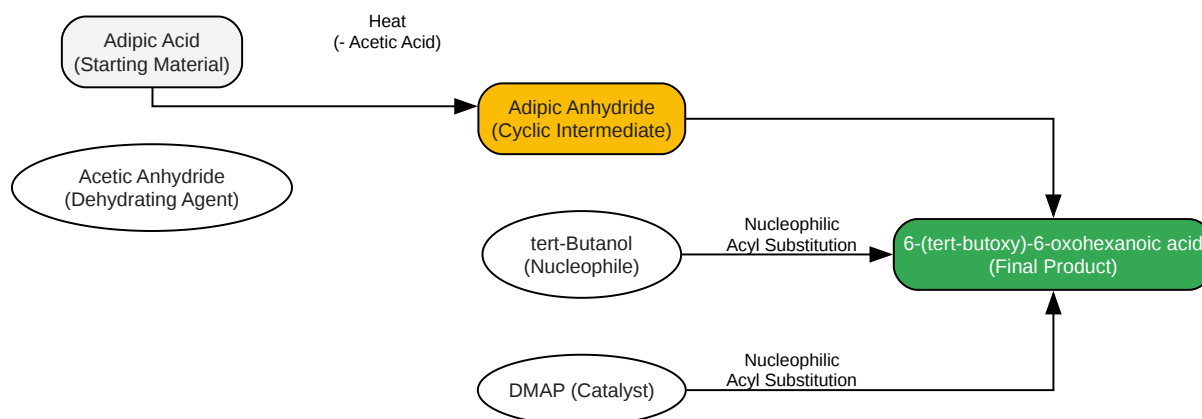
The selective mono-esterification of a symmetric dicarboxylic acid like adipic acid is a common challenge in organic synthesis, often complicated by the formation of the diester byproduct. A reliable method involves the ring-opening of a cyclic anhydride intermediate, which guarantees a 1:1 stoichiometry between the acid and the alcohol.

## Synthetic Rationale

The chosen method involves the reaction of adipic anhydride with tert-butanol. Adipic acid is first converted to its cyclic anhydride using a dehydrating agent like acetic anhydride or trifluoroacetic anhydride (TFAA).[8][9] This anhydride is then subjected to nucleophilic attack by tert-butanol. The bulky nature of the tert-butyl group favors the formation of the mono-ester, and the reaction can be catalyzed to proceed efficiently at moderate temperatures.

## Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **6-(tert-butoxy)-6-oxohexanoic acid** from adipic acid.



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Caption: Synthetic workflow for **6-(tert-butoxy)-6-oxohexanoic acid**.

## Detailed Experimental Protocol

This protocol is a representative method. Researchers should always conduct their own risk assessment and optimization.

Materials:

- Adipic acid (1.0 eq)
- Acetic anhydride (1.5 eq)
- tert-Butanol (1.2 eq)
- 4-Dimethylaminopyridine (DMAP, 0.1 eq)
- Dichloromethane (DCM)
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO<sub>3</sub>) solution

- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

#### Procedure:

- **Anhydride Formation:** In a round-bottom flask equipped with a reflux condenser, combine adipic acid and acetic anhydride. Heat the mixture at 120-130 °C for 2 hours. The progress can be monitored by the dissolution of adipic acid.
- **Removal of Volatiles:** Allow the mixture to cool to room temperature. Remove the excess acetic anhydride and the acetic acid byproduct under reduced pressure.
- **Esterification:** Dissolve the resulting crude adipic anhydride in dichloromethane. Add DMAP, followed by the slow addition of tert-butanol at 0 °C (ice bath).
- **Reaction:** Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Workup:** Quench the reaction by adding 1 M HCl. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated  $\text{NaHCO}_3$ , and brine.
- **Purification:** Dry the organic layer over anhydrous  $\text{MgSO}_4$ , filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product. A reported synthesis provided the title compound in 85% yield.[\[10\]](#)

## Spectroscopic and Analytical Characterization

Confirmation of the chemical structure is achieved through a combination of spectroscopic techniques.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The proton NMR spectrum is highly characteristic. A large singlet integrating to 9 protons (9H) is expected around  $\delta$  1.48 ppm, corresponding to the magnetically equivalent protons of the tert-butyl group.[\[10\]](#) The methylene protons of the adipic acid backbone will appear as multiplets between  $\delta$  1.52 and 2.10 ppm.[\[10\]](#)

- $^{13}\text{C}$  NMR: The carbon spectrum will show a signal for the quaternary carbon of the tert-butyl group, signals for the methyl carbons, and distinct signals for the four unique methylene carbons of the backbone. Two carbonyl signals will be present, one for the ester and one for the carboxylic acid.

## Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups. A very broad absorption band is expected in the region of  $2500\text{--}3300\text{ cm}^{-1}$  due to the O-H stretch of the carboxylic acid. Two distinct carbonyl (C=O) stretching bands will be visible: one for the carboxylic acid ( $\sim 1710\text{ cm}^{-1}$ ) and another for the ester ( $\sim 1730\text{ cm}^{-1}$ ).

## Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For electrospray ionization (ESI), one would expect to observe the  $[\text{M-H}]^-$  ion at  $m/z$  201.11 or the  $[\text{M+H}]^+$  ion at  $m/z$  203.12.<sup>[5]</sup> A characteristic fragmentation pattern is the loss of the tert-butyl group (57 Da).

## Applications in Drug Development and Research

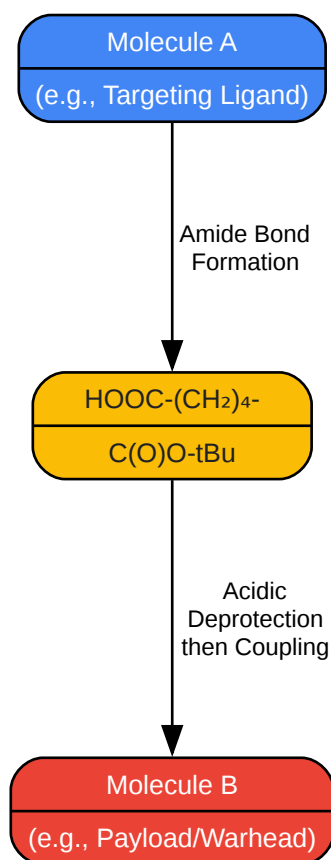
The bifunctional nature of **6-(tert-butoxy)-6-oxohexanoic acid** makes it a versatile linker molecule in several advanced therapeutic areas.<sup>[7][11]</sup>

## PROTAC and ADC Linker Chemistry

In the synthesis of PROTACs and ADCs, linkers are used to connect a targeting moiety to a payload (e.g., a warhead or an E3 ligase binder).<sup>[1][2]</sup> This compound provides a flexible aliphatic chain. The free carboxylic acid can be coupled to an amine on the targeting ligand, and after subsequent deprotection of the tert-butyl ester, the newly revealed carboxylic acid can be attached to the payload, or vice-versa.<sup>[12][13]</sup>

## Conceptual Role as a Bifunctional Linker

The diagram below illustrates the logical role of the molecule in connecting two distinct chemical entities.



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Caption: Conceptual use as a bifunctional linker in synthesis.

## Safety and Handling

**6-(tert-butoxy)-6-oxohexanoic acid** is classified as a hazardous substance.[7]

- **Hazards:** Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[14] It may be harmful if swallowed (H302).[4]
- **Precautions:** Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[15][16] Handling should occur in a well-ventilated area or a chemical fume hood.[14][15] Avoid breathing dust, fumes, or vapors.[14]
- **Storage:** Store in a tightly closed container in a cool, dry place.[14] Some suppliers recommend storage under an inert atmosphere.[14]

## Conclusion

**6-(tert-butoxy)-6-oxohexanoic acid** is a cornerstone building block for chemists in the pharmaceutical and materials science industries. Its value is derived from the predictable and differential reactivity of its two functional groups, enabling the streamlined construction of complex molecular architectures. A thorough understanding of its synthesis, properties, and analytical signatures is essential for its effective and reliable use in research and development.

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